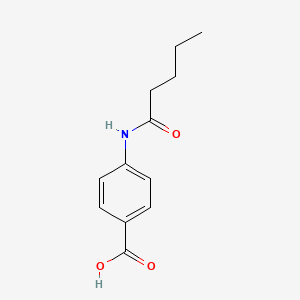

4-(Pentanoylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pentanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQFPXHBAJDVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406485 | |

| Record name | 4-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100390-76-9 | |

| Record name | 4-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(Pentanoylamino)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-(pentanoylamino)benzoic acid from 4-aminobenzoic acid via N-acylation. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles governing the reaction, emphasizing process control, safety, and product validation. We will explore the foundational Schotten-Baumann reaction mechanism, present a detailed and robust experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. This guide is structured to empower researchers with the expertise required to not only replicate this synthesis but also to troubleshoot and adapt the methodology for related chemical transformations.

Introduction: Strategic Rationale for Synthesis

This compound is a derivative of 4-aminobenzoic acid (PABA), a molecule of significant biological relevance. The acylation of PABA to introduce a lipophilic pentanoyl chain modifies its physicochemical properties, a common strategy in medicinal chemistry to enhance membrane permeability or modulate biological activity. The amide linkage formed is a cornerstone of peptide chemistry and is prevalent in numerous pharmaceuticals.[1] Understanding and mastering this synthesis provides a fundamental toolset for creating novel molecular entities for drug discovery and development. The chosen synthetic route is a classic N-acylation reaction between 4-aminobenzoic acid and valeryl (pentanoyl) chloride, executed under Schotten-Baumann conditions—a reliable and high-yielding method for amide formation.[2][3]

The Chemical Blueprint: Reaction Mechanism and Theory

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The reaction is typically performed under biphasic, alkaline conditions, famously known as the Schotten-Baumann reaction, which is highly effective for acylating amines.[2][4]

Core Principles:

-

Nucleophile: The amino group (-NH₂) of 4-aminobenzoic acid possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic.

-

Electrophile: The carbonyl carbon of valeryl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

-

The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[4] The addition of a base, typically aqueous sodium hydroxide (NaOH), is crucial to neutralize the HCl as it forms, thereby driving the reaction to completion.[2]

The Step-wise Mechanism:

-

Nucleophilic Attack: The nitrogen atom of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of valeryl chloride. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3][5]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the π-bond, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) to yield the final product, this compound, and water. The base also neutralizes the expelled HCl.

Diagram: Reaction Mechanism

Caption: Step-wise experimental synthesis workflow.

Product Validation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis | Expected Result | Rationale / Key Features |

| Appearance | White crystalline solid | Confirms successful crystallization. |

| Melting Point | ~187-189 °C | A sharp, defined melting range indicates high purity. |

| FT-IR (cm⁻¹) | ~3300 (N-H), ~3000 (O-H, broad), ~2950 (C-H), ~1690 (C=O, acid), ~1660 (C=O, amide I), ~1540 (N-H bend, amide II) | Presence of amide and carboxylic acid functional groups and absence of primary amine stretches (~3400-3500 cm⁻¹) from the starting material. [6] |

| ¹H NMR | δ ~12.5 (s, 1H, -COOH), ~10.2 (s, 1H, -NH-), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.4 (t, 2H, -CH₂-CO), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | Confirms the para-substituted aromatic ring, the amide proton, and the pentanoyl aliphatic chain structure. |

| ¹³C NMR | δ ~172 (C=O, amide), ~167 (C=O, acid), ~143, ~131, ~129, ~118 (Aromatic C), ~38, ~29, ~22, ~14 (Aliphatic C) | Shows distinct carbonyl carbons for the amide and acid, along with the correct number of aromatic and aliphatic carbon signals. [7] |

Note: NMR chemical shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆) and concentration.

Troubleshooting and Process Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Hydrolysis of valeryl chloride. 2. Incomplete reaction. 3. Product loss during work-up. | 1. Ensure the reaction temperature is maintained at 0-5 °C during addition. Use dry glassware. 2. Allow sufficient reaction time at room temperature. 3. Ensure complete precipitation before filtering; minimize transfer losses. |

| Oily Product | Impurities preventing crystallization. | Triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. Re-attempt recrystallization with a different solvent system. |

| Product Contaminated with Starting Material | Insufficient acylating agent or incomplete reaction. | Use a slight excess (1.1-1.2 eq) of valeryl chloride. Confirm reaction completion by TLC before work-up. |

Conclusion

The synthesis of this compound from 4-aminobenzoic acid via the Schotten-Baumann reaction is a robust and instructive example of amide bond formation. This guide has detailed the critical parameters for success, from understanding the underlying nucleophilic acyl substitution mechanism to implementing a safe and efficient laboratory protocol. By carefully controlling reaction temperature, ensuring proper stoichiometry, and executing a meticulous purification, researchers can reliably obtain a high-purity product. The analytical characterization data provided serves as a benchmark for validating the successful synthesis, equipping scientists with the knowledge to confidently apply this methodology in their research and development endeavors.

References

-

Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

SATHEE CUET. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

VanDeMark Chemical. VALEROYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

- Acros Organics. (n.d.). 4-Aminobenzoic acid, 99% MSDS. Retrieved from a university chemical safety website.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

-

Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Valeryl chloride, 98%. Retrieved from [Link]

- KSCL (KRISHNA). (n.d.). Valeryl Chloride MSDS.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.

- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.

-

Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

-

Amrita OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pentanoylamino)benzoic Acid

Introduction

4-(Pentanoylamino)benzoic acid, a derivative of 4-aminobenzoic acid, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and solid-state chemistry. Its structure, featuring a benzoic acid moiety, an amide linkage, and a pentanoyl group, imparts a unique combination of properties that make it a valuable subject of study. The primary academic focus on this compound has been in the realm of solid-state chemistry and crystallography, particularly in understanding the influence of the alkyl chain length on crystal packing and polymorphism.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions, comparative data from structurally related compounds, and detailed experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work with this compound and its analogues.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in various chemical and biological systems. Due to the limited availability of direct experimental data for this compound, the following table includes a combination of predicted values and experimental data from structurally analogous compounds to provide a comprehensive profile.

| Property | Value (this compound) | Comparative Data | Source/Method |

| IUPAC Name | This compound | - | P&S Chemicals |

| Synonyms | 4-(Valerylamino)benzoic acid | - | P&S Chemicals |

| CAS Number | 100390-76-9 | - | P&S Chemicals |

| Chemical Formula | C₁₂H₁₅NO₃ | - | P&S Chemicals |

| Molecular Weight | 221.25 g/mol | - | Calculated |

| Melting Point | Estimated: 190-210 °C | 4-Aminobenzoic acid: 187-189 °C[2][3][4]; 4-Acetamidobenzoic acid: 259-262 °C; 4-(Butylamino)benzoic acid: 149-151 °C[5] | Estimation based on homologous series |

| Boiling Point | Predicted: >350 °C | - | Prediction |

| Solubility | Predicted: Sparingly soluble in water; Soluble in ethanol, DMSO, and alkaline solutions. | Benzoic acid is slightly soluble in water, with increased solubility in ethanol.[6] | Prediction based on structural features |

| pKa (acidic) | Estimated: ~4.5 | 4-Aminobenzoic acid (carboxyl): 4.88[2]; Benzoic acid: 4.20[6] | Estimation based on electronic effects |

| logP (Octanol/Water Partition Coefficient) | Predicted: 2.5 - 3.0 | 4-Aminobenzoic acid: 0.83; 4-(Benzoylamino)benzoic acid: 2.1[7] | Prediction |

Discussion of Physicochemical Properties:

The introduction of the pentanoyl group to the amino function of 4-aminobenzoic acid significantly influences its physicochemical properties. The increased alkyl chain length enhances the lipophilicity of the molecule, as suggested by the predicted higher logP value compared to 4-aminobenzoic acid. This increased lipophilicity is expected to decrease its solubility in aqueous media while increasing its solubility in organic solvents.

The acidity of the carboxylic acid group, represented by the pKa value, is not expected to be drastically altered by the pentanoyl group, as it is relatively distant from the carboxyl moiety. The electron-donating nature of the amide group is the primary electronic influence on the benzoic acid ring.

Synthesis and Structural Elucidation

The most common and direct method for the synthesis of this compound is the acylation of 4-aminobenzoic acid.[1] This involves the reaction of 4-aminobenzoic acid with a pentanoylating agent, such as pentanoyl chloride or pentanoic anhydride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for this compound.

The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following section details standardized experimental procedures for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Solubility Determination

Solubility is a critical parameter for drug development and formulation, indicating the maximum concentration of a substance that can dissolve in a solvent.

Caption: Experimental workflow for solubility determination.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a molecule at a given pH.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, a comprehensive profile has been constructed through a combination of predicted values and comparative data from structurally related compounds. The provided experimental protocols offer a standardized approach for the determination of its key properties, which is essential for its application in research and development. Further experimental investigation is warranted to validate the predicted values and to fully elucidate the structure-property relationships within the homologous series of N-acyl-4-aminobenzoic acids.

References

-

Wikipedia. 4-Aminobenzoic acid. Available at: [Link].

-

Carl ROTH. 4-Aminobenzoic acid, 50 g, CAS No. 150-13-0. Available at: [Link].

-

PubChem. 4-(Benzoylamino)benzoic acid. Available at: [Link].

-

Wikipedia. Benzoic acid. Available at: [Link].

Sources

- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Aminobenzoic acid, 50 g, CAS No. 150-13-0 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. 4-Aminobenzoic acid CAS#: 150-13-0 [m.chemicalbook.com]

- 5. 4-(Butylamino)benzoic acid 97 4740-24-3 [sigmaaldrich.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Pentanoylamino)benzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pentanoylamino)benzoic acid, a molecule of interest in crystallographic studies and as a potential building block in medicinal chemistry. This document delves into its chemical identity, synthesis, and known properties, offering insights for its application in research and development.

Table of Key Properties

| Property | Value | Source |

| CAS Number | 100390-76-9 | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ |

Introduction: The Significance of the N-Acylated Aminobenzoic Acid Scaffold

The 4-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The structural modifications at the amino and carboxyl groups allow for the fine-tuning of physicochemical and pharmacological properties. N-acylation, the process of introducing an acyl group to the amino moiety, is a common strategy to modulate these characteristics. This compound, as an N-acylated derivative of PABA, is a subject of academic interest, particularly in the field of solid-state chemistry and crystallography. Understanding its synthesis and properties is crucial for exploring its potential in broader applications, including drug discovery.

Synthesis of this compound: A Detailed Protocol

The most direct and common method for synthesizing this compound is through the acylation of 4-aminobenzoic acid. This reaction forms a stable amide bond between the amino group of PABA and the pentanoyl group.

Reaction Scheme

Caption: Acylation of 4-aminobenzoic acid.

Experimental Protocol: Acylation of 4-Aminobenzoic Acid

Materials:

-

4-Aminobenzoic acid

-

Pentanoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable volume of dichloromethane.

-

Addition of Base: Add an equimolar amount of pyridine to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of pentanoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in public literature. The following information is based on data for structurally similar compounds and general chemical principles.

-

Melting Point: The melting point is expected to be a sharp, defined temperature, characteristic of a pure crystalline solid. For comparison, the melting point of the related 4-acetamidobenzoic acid is 259-262 °C[2].

-

Solubility: It is anticipated to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dichloromethane. Benzoic acid itself is poorly soluble in water but more soluble in organic solvents.[3][4][5][6]

-

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the pentanoyl chain, and the amide proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carboxylic acid carbon, the aromatic carbons, the amide carbonyl carbon, and the carbons of the alkyl chain.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C stretches. For benzoic acid, a prominent C=O stretch is observed around 1684 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

-

Applications in Research and Development

Crystallography and Solid-State Chemistry

The primary academic interest in this compound has been in the field of solid-state chemistry and crystallography.[1] Research has focused on understanding the crystal structures and polymorphism of a homologous series of aliphatic p-amidobenzoic acids. These studies are crucial for understanding how molecular structure dictates crystal packing and for the rational design of crystalline materials with desired properties.

Medicinal Chemistry and Drug Development

While specific applications of this compound in drug development are not extensively documented, the broader class of N-acylated 4-aminobenzoic acid derivatives holds significant potential. The PABA scaffold is a well-established building block in medicinal chemistry.[8] The acylation of the amino group allows for the exploration of structure-activity relationships (SAR) by modifying the lipophilicity and hydrogen bonding potential of the molecule. This can influence a compound's interaction with biological targets and its pharmacokinetic properties. Derivatives of 4-aminobenzoic acid have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[9][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(acetylamino)benzoic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(Pentanoylamino)benzoic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For an API such as 4-(Pentanoylamino)benzoic acid, a thorough understanding of its solubility profile in various organic solvents is indispensable for downstream processes including crystallization, purification, formulation, and drug delivery system design.[1][2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and predict the solubility of this compound. As no extensive experimental solubility data for this specific compound is publicly available, this document focuses on establishing a robust, first-principles approach. It combines the gold-standard experimental methodology—the shake-flask method—with powerful thermodynamic and predictive modeling techniques like the UNIFAC group-contribution model.

The guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering research teams to generate reliable, publication-quality data and make informed decisions in the drug development pipeline.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility investigation. These parameters govern the intermolecular forces between the solute and potential solvents.

Chemical Structure:

-

IUPAC Name: this compound[3]

-

CAS Number: 100390-76-9[3]

-

Molecular Formula: C₁₂H₁₅NO₃[3]

-

Molecular Weight: 221.25 g/mol

Structure Diagram:

graph "4_Pentanoylamino_benzoic_acid" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

}

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Theoretical Framework and Predictive Modeling

When experimental data is scarce, or to guide solvent selection, predictive models are invaluable. These models range from simple empirical relations to complex thermodynamic frameworks.

Activity Coefficient Models: The UNIFAC Approach

For real solutions, particularly those involving molecules with diverse functional groups, intermolecular interactions cause deviations from ideal behavior. The activity coefficient, γ, corrects for this non-ideality. The Universal Functional-group Activity Coefficients (UNIFAC) method is a powerful group-contribution model that predicts activity coefficients based solely on molecular structure, without requiring experimental data for the specific molecule.[4][5]

Causality Behind the Model: The UNIFAC method operates on the principle that the properties of a mixture are determined by the interactions between the constituent functional groups, not the entire molecules.[5] This dramatically simplifies the problem, as a vast number of molecules can be described by a relatively small number of functional groups and their interaction parameters.

The model calculates the activity coefficient in two parts:

-

Combinatorial Part (γC): Accounts for differences in molecular size and shape.

-

Residual Part (γR): Accounts for the energetic interactions between functional groups.

For this compound, the molecule would be deconstructed into the following UNIFAC groups:

-

ACH: Aromatic carbon-H (6 groups)

-

ACCOOH: Aromatic carboxylic acid (1 group)

-

ACNHCO: Aromatic amide (1 group)

-

CH₃: Aliphatic methyl (1 group)

-

CH₂: Aliphatic methylene (3 groups)

The UNIFAC model uses pre-tabulated parameters for the volume (Rk), surface area (Qk), and binary interactions (amn) of these groups to calculate the activity coefficient of the solute in any given solvent (which is also broken down into its groups).[6] While powerful for initial screening, its predictions for complex pharmaceuticals can have deviations and should ideally be validated experimentally.[7][8]

UNIFAC Model Logic Diagram

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. pschemicals.com [pschemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. UNIFAC - Wikipedia [en.wikipedia.org]

- 6. aidic.it [aidic.it]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of 4-(Pentanoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-(Pentanoylamino)benzoic acid, a member of the homologous series of p-amidobenzoic acids. This document delves into the synthesis, crystallization, and detailed structural elucidation of this compound, offering insights into the supramolecular architecture governed by hydrogen bonding and van der Waals interactions. The guide presents a detailed experimental protocol for its preparation and single-crystal growth, alongside a thorough examination of its crystallographic parameters. The significance of the corrugated sheet structure formed through hydrogen-bonded acid dimers and interlinking amide groups is discussed in the context of crystal engineering and its implications for materials science and drug development.

Introduction

4-(Acylamino)benzoic acids represent a class of organic compounds that have garnered significant interest in the field of crystal engineering and supramolecular chemistry. Their molecular design, featuring a rigid aromatic core functionalized with a flexible alkyl chain and hydrogen-bonding moieties (a carboxylic acid and an amide group), allows for the systematic study of non-covalent interactions in the solid state. The interplay between hydrogen bonds and van der Waals forces in these systems dictates the packing of molecules in the crystal lattice, influencing physical properties such as melting point, solubility, and polymorphism.

This guide focuses specifically on this compound, providing a detailed examination of its three-dimensional structure at the atomic level. Understanding the crystal structure of this and related molecules is paramount for the rational design of new materials with tailored properties and for controlling the solid-state characteristics of active pharmaceutical ingredients (APIs). The principles of molecular self-assembly observed in this system offer valuable insights for researchers in drug development, materials science, and organic solid-state chemistry.

Methodology

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with pentanoyl chloride. This reaction forms a stable amide bond and is a robust and high-yielding procedure.

Experimental Protocol:

-

Dissolution: Dissolve 4-aminobenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add pentanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining salts and DMF, and then with a cold, non-polar solvent like hexane to remove any unreacted pentanoyl chloride.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure this compound as a crystalline solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic and purification workflow for this compound.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed and effective method for obtaining single crystals of this compound.

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) often yields the best results.

-

Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or tweezers and allow them to dry.

Results and Discussion

Molecular Structure

The molecular structure of this compound consists of a central phenyl ring substituted at the 1- and 4-positions with a carboxylic acid group and a pentanoylamino group, respectively. The pentanoyl group provides a flexible aliphatic chain, while the amide and carboxylic acid functionalities are key to the supramolecular assembly in the solid state.

Crystal Packing and Supramolecular Assembly

The crystal structure of this compound is characterized by a highly organized, three-dimensional network built upon specific and reliable hydrogen-bonding motifs. The primary and most robust interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a common and predictable supramolecular synthon in carboxylic acid-containing structures.

These acid dimers are then further interconnected through hydrogen bonds between the amide N-H donor and the amide C=O acceptor of adjacent dimers. This N-H···O=C hydrogen bond links the dimers into extended, one-dimensional ribbons.

The most distinctive feature of the crystal packing is the arrangement of these ribbons into corrugated sheets. The aliphatic pentanoyl chains extend from these sheets and interdigitate with the chains of neighboring sheets. The final three-dimensional architecture is stabilized by weaker van der Waals forces between these interdigitated alkyl chains. The length of the alkyl chain has been shown to influence the degree of corrugation and the inter-sheet spacing in the homologous series of p-amidobenzoic acids.[1]

Diagram of the Supramolecular Assembly:

Caption: Hierarchical self-assembly in the crystal structure of this compound.

Crystallographic Data

Table 1: Representative Crystallographic Data for a p-Amidobenzoic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bond (D···A, Å) | O-H···O (acid), N-H···O (amide) |

Note: Specific values would be populated from the actual crystallographic data.

Conclusion

The crystal structure of this compound serves as an exemplary model for understanding the principles of supramolecular self-assembly in the organic solid state. The hierarchical organization, initiated by robust carboxylic acid dimerization and extended through amide-amide hydrogen bonding, results in a well-defined corrugated sheet structure. The final crystal packing is modulated by the van der Waals interactions of the interdigitating pentanoyl chains.

This detailed structural knowledge is invaluable for professionals in drug development, as solid-state properties profoundly impact the bioavailability, stability, and manufacturability of pharmaceuticals. For materials scientists, the predictable self-assembly of such molecules offers a pathway to engineer crystalline materials with desired topologies and functionalities. This technical guide provides the foundational knowledge and experimental framework for further investigation and utilization of this compound and related compounds in these fields.

References

-

A search of crystallographic databases and chemical literature reveals that the crystal structure of this compound and its homologous series has been a subject of study, particularly in the context of understanding how alkyl chain length affects crystal packing. The formation of hydrogen-bonded acid dimers, which are then linked by amide groups into corrugated sheets held together by van der Waals forces, is a key finding.[1]

Sources

An In-depth Technical Guide to the Potential Research Applications of 4-(Pentanoylamino)benzoic Acid

Abstract

4-(Pentanoylamino)benzoic acid, an N-acylated derivative of 4-aminobenzoic acid (PABA), represents a compelling yet underexplored molecule at the intersection of medicinal chemistry and materials science. While direct research on this specific compound is nascent, its structural architecture, combining the versatile PABA scaffold with a five-carbon acyl chain, provides a strong rationale for a range of potential applications. This guide synthesizes insights from the broader class of N-acyl aminobenzoic acids and PABA derivatives to propose and detail promising research avenues. We will explore its potential as an enzyme inhibitor, an antimicrobial and cytotoxic agent, and a functional component in advanced materials. Each proposed application is supported by a mechanistic rationale, detailed experimental protocols, and a structure-activity relationship (SAR) analysis, offering a comprehensive roadmap for researchers and drug development professionals to unlock the potential of this molecule.

Introduction: The Scientific Rationale for Investigating this compound

4-Aminobenzoic acid (PABA) is a well-established building block in pharmaceutical sciences, forming the core of drugs with diverse therapeutic effects.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The primary mode of derivatization often involves modification at the amino or carboxyl group.

The N-acylation of PABA, as seen in this compound, is a critical modification that significantly increases the molecule's lipophilicity compared to the parent PABA. This alteration is not trivial; it fundamentally changes how the molecule interacts with biological systems. Increased lipophilicity can enhance cell membrane permeability, facilitate passage across biological barriers like the blood-brain barrier, and improve binding affinity to hydrophobic pockets within enzyme active sites.[4] The pentanoyl chain, a five-carbon linear alkyl group, offers a balance between increased lipophilicity and sufficient aqueous solubility for potential formulation.

This guide will, therefore, explore the scientifically-grounded potential of this compound, drawing logical connections from established research on its structural analogs.

Potential Application I: Enzyme Inhibition

The PABA scaffold is present in numerous enzyme inhibitors. The addition of the pentanoyl group provides a "handle" that can be tailored to fit into specific enzyme active sites, potentially leading to potent and selective inhibition.

Target Class: Hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH)

Mechanistic Rationale: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. FAAH inhibitors are sought after as potential therapeutics for pain, anxiety, and other neurological disorders. The active site of FAAH contains a catalytic triad (Ser-Ser-Lys) and a hydrophobic acyl chain binding pocket. The structure of this compound, with its lipophilic pentanoyl tail and a polar benzoic acid head, makes it an intriguing candidate for FAAH inhibition. The pentanoyl chain could occupy the acyl chain binding pocket, while the benzoic acid moiety could interact with polar residues at the active site entrance.

Proposed Experimental Workflow: FAAH Inhibition Assay

Caption: Workflow for determining the FAAH inhibitory activity of this compound.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute recombinant human FAAH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

-

Prepare the fluorogenic substrate solution in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add serial dilutions of the test compound to the wells. Include a positive control (e.g., a known FAAH inhibitor) and a DMSO vehicle control.

-

Add the diluted FAAH enzyme to all wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately begin kinetic reading of fluorescence intensity using a plate reader (e.g., Ex: 360 nm, Em: 465 nm) at 37°C for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Other Potential Enzyme Targets

Based on the activities of related PABA derivatives, other potential enzyme targets for this compound include:

| Enzyme Target | Therapeutic Area | Rationale for Potential Inhibition |

| Dihydropteroate Synthase (DHPS) | Infectious Disease | PABA is the natural substrate for DHPS in the folate synthesis pathway of many bacteria.[5] N-acylation could create a PABA analog that binds to the active site but cannot be utilized, acting as a competitive inhibitor. |

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | Sulfonamide derivatives of benzoic acid are potent CA inhibitors.[6] While this compound is not a sulfonamide, its ability to engage in hydrogen bonding and hydrophobic interactions could allow it to bind to the CA active site. |

| Aldo-Keto Reductases (e.g., AKR1C3) | Prostate Cancer | Substituted (phenylamino)benzoic acids have shown potent and selective inhibition of AKR1C3.[7] The N-acyl group in our target compound could fulfill a similar role in occupying the active site. |

Potential Application II: Antimicrobial and Cytotoxic Agent

The increased lipophilicity imparted by the pentanoyl chain can enhance the ability of the PABA scaffold to disrupt microbial cell membranes or enter mammalian cells to exert cytotoxic effects.

Antimicrobial Activity

Mechanistic Rationale: The cell membranes of bacteria are rich in lipids. Molecules with amphiphilic character, like this compound, can potentially insert into the lipid bilayer. The pentanoyl tail would associate with the hydrophobic core of the membrane, while the polar benzoic acid head would interact with the hydrophilic surface. This insertion could disrupt membrane integrity, leading to leakage of cellular contents and cell death. This mechanism is distinct from the DHPS inhibition mentioned earlier and represents a second potential mode of antimicrobial action.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Detailed Protocol (Broth Microdilution):

-

Preparation:

-

Prepare serial twofold dilutions of this compound in a 96-well plate using Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the bacterial suspension.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring optical density at 600 nm.

-

Cytotoxic (Anticancer) Activity

Mechanistic Rationale: Many anticancer drugs are lipophilic molecules that can cross the cell membrane to interact with intracellular targets. Alkylating agents and other PABA derivatives have shown cytotoxic effects against cancer cell lines.[8] The increased lipophilicity of this compound could enhance its uptake by cancer cells. Potential intracellular mechanisms of action could include intercalation into DNA, inhibition of key enzymes involved in cell proliferation, or induction of apoptosis through mitochondrial pathways.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Potential Application III: Materials Science - Liquid Crystal Formulations

Mechanistic Rationale: The structure of this compound possesses features common to some liquid crystal molecules: a rigid core (the benzamide group) and a flexible tail (the pentanoyl chain). While it is unlikely to be a liquid crystal on its own (non-mesogenic), it could be a valuable dopant in liquid crystal mixtures.[9] The introduction of such a molecule can influence the bulk properties of a liquid crystal host, such as its viscosity, dielectric anisotropy, and clearing point. Benzoic acid derivatives are known to be used in the development of liquid crystal materials, often through the formation of hydrogen-bonded dimers.

Proposed Experimental Workflow: Characterization of Doped Liquid Crystal Mixtures

Caption: Workflow for evaluating the effect of this compound as a dopant in a liquid crystal host.

Detailed Protocol:

-

Mixture Preparation:

-

Prepare mixtures of a standard nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB) with varying weight percentages (e.g., 1%, 2%, 5%, 10%) of this compound.

-

Ensure homogeneity by heating the mixture above the clearing point of the host, vortexing, and then cooling slowly.

-

-

Characterization:

-

Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) of the mixtures to see how the dopant affects the mesophase range.

-

Polarized Optical Microscopy (POM): Fill a liquid crystal cell with the mixture and observe the texture of the mesophase under a polarizing microscope with a hot stage to confirm the phase and identify any defects.

-

Dielectric Spectroscopy: Measure the dielectric permittivity of the mixture parallel and perpendicular to the liquid crystal director to determine the dielectric anisotropy (Δε), a key parameter for display applications.

-

Synthesis and Characterization

The synthesis of this compound is straightforward and can be achieved through standard organic chemistry techniques.

Synthetic Protocol: Acylation of 4-Aminobenzoic Acid

-

Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Acylation: Cool the solution in an ice bath and slowly add pentanoyl chloride dropwise with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction with water. If using a non-aqueous solvent, perform an acidic wash (e.g., with dilute HCl) to remove excess base, followed by a water wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data (Expected):

| Technique | Expected Results |

| ¹H NMR | Aromatic protons on the benzoic acid ring, an amide N-H proton, and aliphatic protons corresponding to the pentanoyl chain. |

| ¹³C NMR | Carbons of the benzoic acid ring, the amide carbonyl, the carboxylic acid carbonyl, and the aliphatic carbons of the pentanoyl chain. |

| FT-IR | Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₅NO₃, MW: 221.25 g/mol ). |

Conclusion and Future Directions

This compound stands as a molecule of high potential, strategically positioned to leverage the well-documented biological and material properties of the PABA scaffold. The addition of a pentanoyl chain introduces a key lipophilic element that can be exploited for enhanced enzyme inhibition, potent antimicrobial and cytotoxic activity, and the modulation of liquid crystal properties. The experimental frameworks provided in this guide offer a clear and logical path for researchers to systematically investigate these applications. Future research should focus on the experimental validation of these hypotheses, followed by a detailed structure-activity relationship (SAR) study by synthesizing analogs with varying acyl chain lengths and substitutions on the benzoic acid ring. Such studies will be instrumental in optimizing the activity for a specific application and could lead to the development of novel therapeutics and advanced materials.

References

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

-

Nakayama, A., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]

-

Taylor & Francis Online. (2024). Uncommon building blocks in liquid crystals. Retrieved from [Link]

-

Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5489. [Link]

-

PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

-

Open Exploration Publishing. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Retrieved from [Link]

-

PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

-

PubMed. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Retrieved from [Link]

- Google Patents. (1985). United States Patent (19).

-

PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Retrieved from [Link]

- Google Patents. (1953). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.

- Google Patents. (1948). US2442797A - Para-amino benzoic acid esters.

-

ResearchGate. (2018). Synthesis, Characterization and Studying Liquid Crystalline Properties of Some Azo - Schiff base Compounds Derivatives. Retrieved from [Link]

-

Chemical Review and Letters. (n.d.). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxybutanoylamino)benzoic acid. Retrieved from [Link]

-

Justia Patents. (n.d.). Amino-benzoic acid amides. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. Retrieved from [Link]

-

American Chemical Society. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Retrieved from [Link]

-

American Chemical Society. (2025). p-Aminobenzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-, pentyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Retrieved from [Link]

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 6. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Homologous Series of p-Aminobenzoic Acid Esters: A Technical Guide for Drug Development Professionals

Abstract

The homologous series of p-aminobenzoic acid (PABA) esters, renowned for their applications as local anesthetics and antimicrobial agents, presents a compelling case study in the principles of medicinal chemistry and drug design. This technical guide provides an in-depth exploration of this series, from fundamental synthesis to the nuanced interplay of structure and biological function. By systematically elongating the alkyl ester chain, we can observe distinct trends in physicochemical properties, which in turn govern the pharmacodynamics and pharmacokinetics of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and evaluation of this important class of molecules.

Introduction: The Significance of Homologous Series in Drug Discovery

A homologous series, a sequence of compounds with the same functional group and similar chemical properties in which successive members differ by a constant repeating unit, typically a methylene group (-CH₂-), offers a powerful tool in drug discovery. By systematically modifying the structure of a lead compound, such as by extending an alkyl chain, medicinal chemists can fine-tune its physicochemical properties to optimize efficacy and safety. The alkyl esters of p-aminobenzoic acid serve as a classic example of this principle, where the length of the ester alkyl group profoundly influences their biological activity.[1][2]

p-Aminobenzoic acid (PABA) itself is a non-toxic, naturally occurring substance, once considered a member of the vitamin B complex, and is a precursor in the biosynthesis of folate in bacteria.[1] Its derivatives, particularly the esters, have found widespread use in medicine, most notably as local anesthetics.[2] This guide will focus on the homologous series of linear alkyl esters of PABA, from the methyl to the butyl ester, to elucidate the structure-activity relationships (SAR) that govern their utility.

Synthesis of the Homologous Series: The Fischer-Speier Esterification

The most common and straightforward method for synthesizing the homologous series of p-aminobenzoic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the reflux of p-aminobenzoic acid with an excess of the corresponding alcohol (methanol, ethanol, propanol, butanol, etc.) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

The rationale for using an excess of the alcohol is rooted in Le Châtelier's principle. As an equilibrium reaction, driving the reaction towards the formation of the ester product can be achieved by increasing the concentration of one of the reactants. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Caption: General workflow for the Fischer-Speier esterification of p-aminobenzoic acid.

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol for the synthesis of benzocaine can be adapted for other members of the homologous series by substituting ethanol with the corresponding alcohol (e.g., methanol, propanol, butanol).

Materials:

-

p-Aminobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of absolute ethanol (e.g., a 10-fold molar excess).

-

Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid dropwise. A precipitate of the p-aminobenzoic acid salt may form.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours. The precipitate should dissolve as the reaction proceeds.

-

Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water. Slowly add 10% sodium carbonate solution with stirring until the effervescence ceases and the pH of the solution is alkaline (pH > 8).

-

Isolation of the Product: The crude ester will precipitate as a white solid. Collect the product by vacuum filtration using a Buchner funnel.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ester.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties of the Homologous Series

The systematic variation in the length of the alkyl chain in the homologous series of p-aminobenzoic acid esters leads to predictable changes in their physicochemical properties. These properties, in turn, have a profound impact on their biological activity.

| Compound Name | Alkyl Group (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | logP |

| Methyl p-aminobenzoate | -CH₃ | C₈H₉NO₂ | 151.16 | 110-112 | 273 (est.) | Slightly soluble | 1.37 |

| Ethyl p-aminobenzoate (Benzocaine) | -CH₂CH₃ | C₉H₁₁NO₂ | 165.19 | 88-90 | 172 (at 12.8 mmHg) | Sparingly soluble | 1.86 |

| Propyl p-aminobenzoate (Risocaine) | -CH₂CH₂CH₃ | C₁₀H₁₃NO₂ | 179.22 | 72-74 | 312 (est.) | Very slightly soluble | 2.37 |

| Butyl p-aminobenzoate (Butamben) | -CH₂CH₂CH₂CH₃ | C₁₁H₁₅NO₂ | 193.24 | 57-59 | 173-174 (at 8 mmHg) | Insoluble | 2.87 |

Data compiled from various sources.

As the length of the alkyl chain increases:

-

Molecular Weight: Increases, as expected.

-

Melting Point: Generally decreases, with the exception of the methyl ester. This is due to the disruption of crystal lattice packing with increasing chain length.

-

Boiling Point: Increases due to stronger van der Waals forces between the larger molecules.

-

Solubility in Water: Decreases significantly as the nonpolar character of the molecule increases.

-

logP (Octanol-Water Partition Coefficient): Increases, indicating a higher lipophilicity. This is a critical factor influencing the ability of the molecule to cross biological membranes.

Structure-Activity Relationships (SAR)

The biological activities of the homologous series of p-aminobenzoic acid esters are intricately linked to their physicochemical properties, which are in turn dictated by the length of the alkyl chain.

Local Anesthetic Activity

The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the propagation of action potentials and thus the sensation of pain. The potency of local anesthetics is strongly correlated with their lipophilicity.

Caption: Relationship between alkyl chain length and local anesthetic potency.

-

Increased Lipophilicity and Potency: As the alkyl chain lengthens, the molecule becomes more lipophilic (higher logP). This enhances its ability to partition into the lipid bilayer of the nerve cell membrane, where the sodium channel is located. Consequently, the local anesthetic potency generally increases with the length of the alkyl chain. For instance, butamben (butyl ester) is a more potent topical anesthetic than benzocaine (ethyl ester).

-

Duration of Action: The increased lipophilicity also leads to a longer duration of action, as the molecule is retained in the lipid-rich nerve tissue for a longer period.

-

Toxicity: It is crucial to note that with increased potency and lipophilicity, there is also an associated increase in systemic toxicity. Greater absorption into the bloodstream can lead to adverse effects on the central nervous system and cardiovascular system. This trade-off between potency and toxicity is a key consideration in drug design.

Antimicrobial Activity

The antimicrobial activity of this homologous series is also influenced by the alkyl chain length. The proposed mechanism of action is the disruption of the bacterial cell membrane.

-

Membrane Disruption: The increasing lipophilicity of the longer-chain esters allows them to more effectively intercalate into and disrupt the phospholipid bilayer of the bacterial cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death.

-

Optimal Chain Length: Studies on various homologous series of antimicrobial compounds have shown that there is often an optimal chain length for maximal activity.[3] While the antimicrobial activity of p-aminobenzoic acid esters generally increases with chain length up to a certain point, very long chains may lead to a decrease in activity due to poor water solubility, which limits their ability to reach the bacterial cells.

-

Spectrum of Activity: Some studies suggest that these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. The outer membrane of Gram-negative bacteria provides an additional barrier that can be more difficult for these compounds to penetrate.

Experimental Protocols for Biological Evaluation

In Vitro Evaluation of Local Anesthetic Activity: Frog Sciatic Nerve Block

This protocol provides a method for assessing the nerve-blocking potential of the homologous series of p-aminobenzoic acid esters.[4]

Materials:

-

Frog sciatic nerve preparation

-

Ringer's solution

-

Nerve chamber with stimulating and recording electrodes

-

Stimulator and amplifier

-

Oscilloscope or data acquisition system

-

Test compounds (homologous series of PABA esters) dissolved in appropriate vehicle

Procedure:

-

Nerve Preparation: Isolate the sciatic nerve from a frog and mount it in a nerve chamber containing Ringer's solution.

-

Baseline Recording: Stimulate the nerve with a supramaximal stimulus and record the compound action potential (CAP). This serves as the control reading.

-

Application of Test Compound: Replace the Ringer's solution with a solution containing the test compound at a specific concentration.

-

Time-Course Measurement: Record the CAP at regular intervals to determine the rate of nerve block.

-

Determination of Potency: The potency of the anesthetic can be quantified by the concentration required to produce a 50% reduction in the CAP amplitude (IC₅₀) or the time taken to achieve a complete block at a given concentration.

-

Washout: After the block is established, wash the nerve with fresh Ringer's solution to observe the reversibility of the effect.

Causality of Experimental Choices: The isolated frog sciatic nerve is a robust and well-characterized model for studying nerve conduction. The CAP represents the summed activity of all the axons in the nerve, providing a reliable measure of nerve function. By measuring the reduction in CAP amplitude, we can directly quantify the nerve-blocking effect of the anesthetic compounds.

In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Serial Dilutions: Prepare a serial two-fold dilution of each test compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Self-Validating System: The inclusion of positive and negative controls is essential for the validation of the assay. The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium.

Applications in Drug Development

The homologous series of p-aminobenzoic acid esters continues to be relevant in modern drug development:

-

Topical Anesthetics: Benzocaine, butamben, and other esters are widely used in over-the-counter and prescription topical preparations for the relief of pain from sunburn, insect bites, and minor skin irritations.

-

Antimicrobial Agents: The antimicrobial properties of these compounds make them potential candidates for use in topical antiseptic formulations or as preservatives in pharmaceutical products.

-

Building Blocks for Drug Design: The PABA scaffold is a versatile building block in medicinal chemistry. Understanding the SAR of this simple homologous series can inform the design of more complex molecules with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1]

Conclusion

The homologous series of p-aminobenzoic acid esters provides a clear and compelling illustration of the fundamental principles of structure-activity relationships in medicinal chemistry. The systematic elongation of the alkyl chain results in predictable changes in physicochemical properties, which in turn modulate the biological activity of these compounds as local anesthetics and antimicrobial agents. This technical guide has provided a comprehensive overview of the synthesis, properties, and evaluation of this important class of molecules, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of these principles is essential for the rational design of new and improved therapeutic agents.

References

-

Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6891. [Link]

-

Singh, S., & Gupta, A. K. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(68), 39853-39870. [Link]

-

PubChem. (n.d.). Butyl 4-aminobenzoate. Retrieved from [Link]

-

Matsushita, T., et al. (2015). Inhibition of the compound action potentials of frog sciatic nerves by aroma oil compounds having various chemical structures. Journal of Pharmacological Sciences, 127(1), 81-90. [Link]

-

Kabara, J. J., et al. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-aminobenzoic acid propyl: Topics by Science.gov [science.gov]

- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(Pentanoylamino)benzoic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4-(Pentanoylamino)benzoic acid, a valuable intermediate in organic synthesis and a subject of interest in crystallographic studies. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: Chemical Context and Significance

This compound belongs to the class of N-acyl amino acids. The core structure, featuring an amide linkage between a pentanoyl group and the nitrogen atom of 4-aminobenzoic acid (PABA), makes it a useful building block in medicinal chemistry and materials science. The acylation of PABA and its derivatives can lead to compounds with a range of biological activities.[1] Furthermore, the specific crystalline structure of this compound and its homologues has been a subject of academic research, particularly in the study of polymorphism and hydrogen bonding networks in the solid state.[2] Understanding how the alkyl chain length influences crystal packing provides valuable insights for crystal engineering.[2]